molecular formula C7H16N2 B12436620 (3-Ethylcyclopentyl)hydrazine CAS No. 634586-03-1

(3-Ethylcyclopentyl)hydrazine

Cat. No.: B12436620
CAS No.: 634586-03-1
M. Wt: 128.22 g/mol
InChI Key: IFVNLAPSROETSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Ethylcyclopentyl)hydrazine is an organic compound with the chemical formula C7H16N2 It is a derivative of hydrazine, characterized by the presence of an ethyl group attached to a cyclopentyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Ethylcyclopentyl)hydrazine typically involves the reaction of an appropriate cyclopentyl derivative with hydrazine. One common method is the reaction of 3-ethylcyclopentanone with hydrazine hydrate under reflux conditions. The reaction proceeds as follows:

3-Ethylcyclopentanone+Hydrazine HydrateThis compound\text{3-Ethylcyclopentanone} + \text{Hydrazine Hydrate} \rightarrow \text{this compound} 3-Ethylcyclopentanone+Hydrazine Hydrate→this compound

The reaction is usually carried out in an ethanol solvent, with the mixture being heated under reflux for several hours. The product is then isolated by distillation or crystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as distillation, recrystallization, and chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3-Ethylcyclopentyl)hydrazine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding azines or other nitrogen-containing compounds.

    Reduction: It can be reduced to form simpler amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of azines or nitrogen oxides.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted hydrazines or other nitrogen-containing compounds.

Scientific Research Applications

(3-Ethylcyclopentyl)hydrazine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3-Ethylcyclopentyl)hydrazine involves its interaction with various molecular targets. It can act as a nucleophile, participating in reactions with electrophilic centers in other molecules. The hydrazine group can form stable complexes with metal ions, which may be involved in its biological activity. Additionally, it can undergo redox reactions, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentylhydrazine: Lacks the ethyl group, making it less sterically hindered.

    Ethylhydrazine: Lacks the cyclopentyl ring, making it more flexible.

    Phenylhydrazine: Contains a phenyl group instead of a cyclopentyl ring, leading to different reactivity.

Uniqueness

(3-Ethylcyclopentyl)hydrazine is unique due to the presence of both an ethyl group and a cyclopentyl ring. This combination imparts specific steric and electronic properties, influencing its reactivity and potential applications. The compound’s structure allows for unique interactions with biological targets and industrial reagents, making it a valuable compound for research and development.

Properties

CAS No.

634586-03-1

Molecular Formula

C7H16N2

Molecular Weight

128.22 g/mol

IUPAC Name

(3-ethylcyclopentyl)hydrazine

InChI

InChI=1S/C7H16N2/c1-2-6-3-4-7(5-6)9-8/h6-7,9H,2-5,8H2,1H3

InChI Key

IFVNLAPSROETSS-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(C1)NN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.